(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine
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Overview
Description
(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of (1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups also show comparable reactivity and applications.
Uniqueness
(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1 |
InChI Key |
XTGBPFBHBXSWRY-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
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